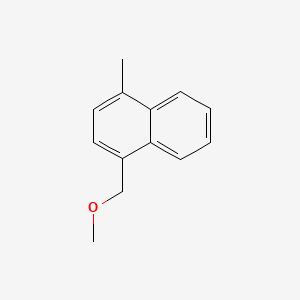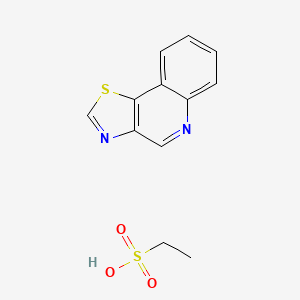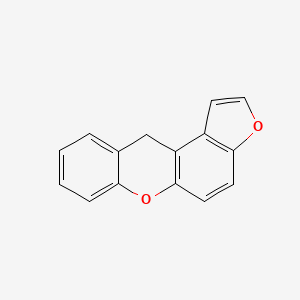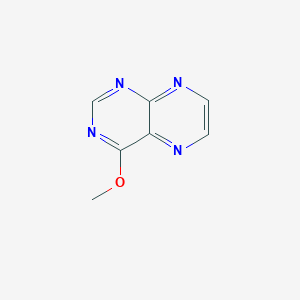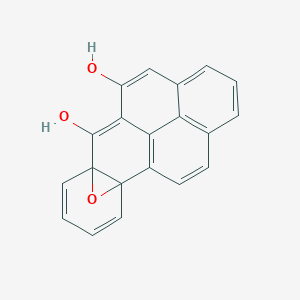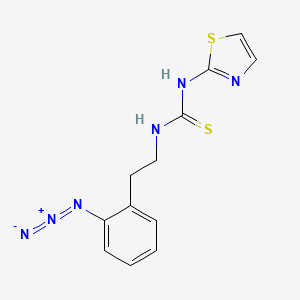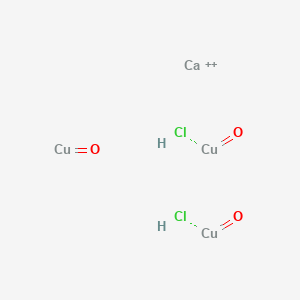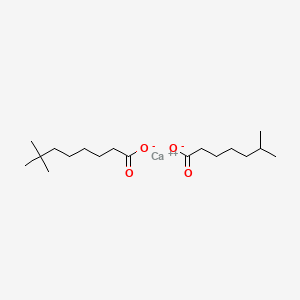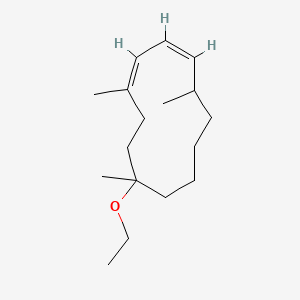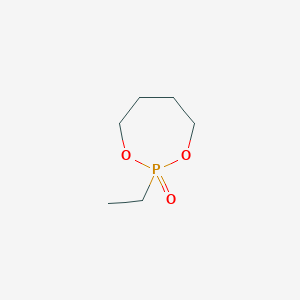
Disodium DL-homocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of disodium DL-homocysteinate typically involves the demethylation of DL-methionine. One method involves the use of metallic sodium to reduce DL-methionine, followed by cyclization to obtain DL-homocysteine thiolactone hydrochloride . Another method uses 2-methyl-4-chlorobutyryl chloride as a raw material, which undergoes several steps including distillation, reaction with iodine and ammonia water, and finally re-crystallization to obtain the desired product . These methods are designed to be cost-effective, environmentally friendly, and suitable for large-scale production.
Chemical Reactions Analysis
Disodium DL-homocysteinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, ammonia water, and phase transfer catalysts . The major products formed from these reactions include DL-homocysteine thiolactone hydrochloride and other derivatives . The specific conditions and reagents used can significantly influence the yield and purity of the final products.
Scientific Research Applications
Disodium DL-homocysteinate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is used to study the metabolism of sulfur-containing amino acids and their role in various physiological processes . In medicine, it is used to induce hyperhomocysteinemia in animal models to study its effects on cardiovascular diseases and other health conditions . Additionally, it has applications in the development of functionalized nanocomposites for various industrial uses .
Mechanism of Action
The mechanism of action of disodium DL-homocysteinate involves its role as an intermediate in the metabolism of methionine. It is converted to homocysteine, which can then be remethylated to methionine or further metabolized to cysteine . This process involves several enzymes and cofactors, including methylene tetrahydrofolate reductase, cystathionine-β-synthase, and vitamins B6, B9, and B12 . The compound’s effects are mediated through its influence on these metabolic pathways and its ability to modulate redox potential and protein modification .
Comparison with Similar Compounds
Disodium DL-homocysteinate is similar to other sulfur-containing amino acids such as cysteine and methionine. it is unique in its role as an intermediate in the methionine metabolism pathway . Other similar compounds include DL-homocysteine thiolactone hydrochloride and S-adenosylhomocysteine, which also play roles in sulfur amino acid metabolism . The uniqueness of this compound lies in its specific chemical structure and its applications in inducing hyperhomocysteinemia for research purposes .
Properties
CAS No. |
85712-14-7 |
|---|---|
Molecular Formula |
C8H16N2Na2O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
disodium;2-amino-4-sulfanylbutanoate |
InChI |
InChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2 |
InChI Key |
LUOWHQJAZABCGD-UHFFFAOYSA-L |
Canonical SMILES |
C(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


